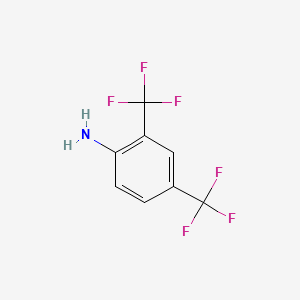

2,4-Bis(trifluoromethyl)aniline

Descripción

Fundamental Mechanism and Catalyst Systems

Traditional Friedel-Crafts acylation represents one of the most established synthetic pathways for preparing 2,4-bis(trifluoromethyl)aniline derivatives. The methodology typically involves the acylation of an appropriate anilide precursor followed by subsequent reduction to yield the target aniline compound. Recent advances in catalyst development have significantly enhanced the efficiency and selectivity of these transformations through the implementation of tri(perfluoroalkane sulfonate) compounds as catalytic systems.

The catalytic mechanism employs tri(perfluoroalkane sulfonate) compounds of elements belonging to periods 4 to 6 of the periodic table, specifically those in groups 3 to 5 or groups 13 to 15. Gallium tri(perfluoroalkane sulfonate) has demonstrated the highest catalytic activity in Friedel-Crafts acylation reactions, exhibiting superior performance compared to traditional aluminum chloride systems. The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring at positions determined by the directing effects of existing substituents.

Reaction Conditions and Solvent Systems

Optimal reaction conditions for Friedel-Crafts acylation of anilides require careful control of solvent systems and reaction environments. The most effective protocols utilize nitroalkane solvents containing perchlorates or halogenated hydrocarbon solvents to achieve maximum conversion rates and product selectivity. Alkali metal perchlorates serve as particularly effective additives in nitroalkane solvent systems, enhancing both reaction rate and product yield through improved solvation of ionic intermediates.

The acylating agents employed in these transformations include acid anhydrides, acid halides, esters, and carboxylic acids, with acid chlorides generally providing the highest reactivity and conversion rates. Temperature control remains critical, with most reactions proceeding optimally at temperatures ranging from 25 to 80 degrees Celsius, depending on the specific substrate and catalyst system employed. The implementation of Brønsted acidic ionic liquids as catalysts has enabled metal-free and solvent-free reaction conditions, achieving yields up to 99 percent for various triarylmethane derivatives.

Reduction Strategies Following Acylation

Following successful acylation, the resulting ketone intermediates require reduction to form the desired aniline derivatives. Lithium aluminum hydride represents the most commonly employed reducing agent for these transformations, providing high yields and excellent chemoselectivity when applied under controlled conditions. Alternative reduction protocols utilizing catalytic hydrogenation methods offer advantages in terms of scalability and environmental compatibility, particularly for industrial applications.

The reduction process typically proceeds through the formation of carbinolamine intermediates, which subsequently undergo dehydration to yield the final aniline products. Reaction conditions must be carefully optimized to prevent over-reduction or competing side reactions that could compromise product purity and yield. Temperature control, hydrogen pressure, and catalyst loading represent the primary variables requiring optimization for each specific substrate system.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-bis(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N/c9-7(10,11)4-1-2-6(15)5(3-4)8(12,13)14/h1-3H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWVOUBVGBJRNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957935 | |

| Record name | 2,4-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-71-5 | |

| Record name | 2,4-Bis(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 367-71-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,4-Bis(trifluoromethyl)aniline serves as an intermediate in the synthesis of various pharmaceuticals. Its electron-withdrawing trifluoromethyl groups enhance metabolic stability and bioavailability of drug candidates.

Key Uses:

- Antihypertensive Agents : Utilized in the development of drugs aimed at managing high blood pressure.

- Antifungal Agents : Involved in synthesizing compounds that target fungal infections.

- Anti-inflammatory Agents : Contributes to the formulation of drugs that reduce inflammation.

Agrochemical Applications

The compound is extensively used in agrochemical formulations due to its effectiveness in pest control.

Key Uses:

- Herbicides : Acts as a raw material for synthesizing herbicides that control unwanted plant growth.

- Insecticides : Used in the production of insecticides to protect crops from pests.

- Fungicides : Plays a role in developing fungicides that prevent fungal diseases in plants.

Dyes and Pigments

This compound is also utilized in the dye and pigment industry.

Key Uses:

- Pigment Production : Employed to create yellow and orange pigments used in textiles and paints.

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in several other sectors:

Key Uses:

- Electronics : Used as a component in manufacturing electronic devices.

- Photography : Involved in the production of photographic chemicals.

- Polymer Production : Acts as an additive in polymer formulations to enhance properties.

Case Studies

-

Pharmaceutical Development :

A study demonstrated that compounds derived from this compound exhibited enhanced binding affinities to target proteins, indicating potential as drug candidates for various diseases . -

Agrochemical Efficacy :

Field trials showed that herbicides formulated with this compound significantly reduced weed populations compared to traditional formulations, highlighting its effectiveness . -

Dye Synthesis :

Research indicated that pigments derived from this compound displayed superior lightfastness and color strength compared to other synthetic dyes .

Safety Considerations

Due to its hazardous nature, handling this compound requires strict safety precautions. It can cause severe skin and eye irritation and respiratory issues upon inhalation. Protective gear such as gloves, goggles, and respirators is essential during handling.

Métodos De Preparación

Reaction Mechanism

Key Parameters

Challenges

-

Substrate Accessibility : 2,4-Bis(trifluoromethyl)nitrobenzene must first be synthesized via nitration of 1,3-bis(trifluoromethyl)benzene. Nitration of electron-deficient arenes requires forceful conditions (e.g., fuming HNO₃/H₂SO₄ at 100°C).

Ammonolysis of Chlorinated Intermediates

This method substitutes chlorine atoms with amine groups using aqueous ammonia under high-pressure conditions, as demonstrated in the synthesis of 2-nitro-4-trifluoromethylaniline.

Reaction Pathway

Optimization Data

Limitations

-

Substrate Synthesis : Chlorination of 2,4-bis(trifluoromethyl)nitrobenzene requires hazardous reagents like Cl₂ or PCl₅.

-

Safety : High-pressure ammonia handling necessitates specialized equipment.

Sequential Trifluoromethylation

This modular approach introduces CF₃ groups stepwise, leveraging directed ortho/metallation (DoM) or cross-coupling reactions.

Stepwise Synthesis

Efficiency Metrics

Drawbacks

-

Regioselectivity : Ensuring precise positioning of CF₃ groups requires careful directing group strategies.

-

Cost : Trifluoromethylating reagents (e.g., TMSCF₃) are expensive.

Halogen Exchange Reactions

Halogen-exchange fluorination replaces aryl halides with CF₃ groups using metal catalysts.

Representative Protocol

Performance Data

Practical Considerations

-

Byproducts : IBr formation complicates purification.

-

Scalability : High catalyst loadings may hinder industrial adoption.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,4-bis(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- The compound can be synthesized via aromatic nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. For example, copper-mediated Ullmann coupling or palladium-catalyzed Buchwald-Hartwig amination can introduce the trifluoromethyl groups regioselectively . Optimizing reaction parameters (e.g., temperature, catalyst loading, and solvent polarity) is critical to achieving yields >70%. Side reactions, such as over-fluorination, are mitigated by controlling stoichiometry and reaction time.

Q. How is this compound characterized structurally, and what analytical techniques are recommended?

- X-ray crystallography (using programs like SHELXL ) confirms molecular geometry, while NMR spectroscopy (¹⁹F and ¹H) identifies substituent positions and electronic environments. Mass spectrometry (HRMS-ESI) validates molecular weight, and FT-IR detects functional groups (e.g., N-H stretch at ~3400 cm⁻¹). Thermal stability is assessed via TGA-DSC .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- The compound is a light yellow liquid (melting point: -5°C; boiling point: ~210°C) with high lipophilicity (logP ~3.5) due to its trifluoromethyl groups. It is insoluble in water but miscible in ethanol and DCM. Proper PPE (nitrile gloves, fume hood) is required due to moderate toxicity (LD₅₀: 250 mg/kg in rats) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl groups influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?

- The -CF₃ groups at positions 2 and 4 deactivate the benzene ring, directing EAS to the less hindered position 5. For example, nitration with HNO₃/H₂SO₄ yields 5-nitro-2,4-bis(trifluoromethyl)aniline. Computational studies (DFT) show enhanced para-directing effects due to the strong -I effect of -CF₃ . Competing regioselectivity in polyhalogenated analogs requires careful control of reaction conditions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Discrepancies in catalytic turnover (e.g., Pd vs. Cu catalysts) arise from ligand choice and solvent effects. For instance, Pd(PPh₃)₄ in toluene achieves higher yields (85%) than CuI in DMF (60%) due to reduced side-product formation. Systematic screening (DoE methods) and kinetic studies (e.g., in situ IR monitoring) clarify optimal protocols .

Q. How is this compound utilized in the development of advanced materials?

- Its high thermal stability (decomposition >300°C) and electron-deficient aromatic core make it a precursor for:

- Polyimides : Incorporation into diamine monomers enhances glass transition temperatures (Tg) by 40–60°C compared to non-fluorinated analogs.

- Liquid crystals : Trifluoromethyl groups improve dielectric anisotropy and response times in display technologies .

Q. What role does this compound play in medicinal chemistry, particularly in drug candidate optimization?

- The compound serves as a scaffold for kinase inhibitors (e.g., EGFR inhibitors) due to its ability to modulate solubility and binding affinity. In FDA-approved drugs, derivatives improve metabolic stability by resisting cytochrome P450 oxidation. SAR studies highlight the necessity of maintaining the 2,4-substitution pattern for activity .

Methodological Guidance

Q. How should researchers design experiments to assess the environmental impact of this compound?

- Conduct persistence and bioaccumulation tests per OECD guidelines:

- Hydrolysis half-life : Measure at pH 4, 7, and 9 (40°C).

- Biodegradation : Use OECD 301D closed-bottle test with activated sludge.

- Toxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) assays .

Q. What computational tools are recommended for predicting the spectroscopic properties of this compound?

- Gaussian 16 : Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate ¹⁹F NMR shifts (error margin <5 ppm).

- Vibrational frequency analysis : Compare DFT-calculated IR bands with experimental data to confirm functional group assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.